molecular formula C19H19N3O4S B2969838 ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864926-95-4

ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2969838
CAS No.: 864926-95-4
M. Wt: 385.44
InChI Key: KMEZFZZWJASBDP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. This structure is substituted with a cyano group at position 3, a 4-methoxybenzamido moiety at position 2, and an ethyl ester at position 4.

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of precursors such as 4-aryl-3-cyano-5-ethoxycarbonyl-pyridine derivatives with sulfur-containing reagents, followed by functionalization via nucleophilic substitution or acylation .

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-19(24)22-9-8-14-15(10-20)18(27-16(14)11-22)21-17(23)12-4-6-13(25-2)7-5-12/h4-7H,3,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEZFZZWJASBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

    Amidation: The 4-methoxybenzamido group can be introduced through an amidation reaction using 4-methoxybenzoic acid and appropriate coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano and amido groups can form hydrogen bonds with target proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • In contrast, naphthalene-1-amido () or dipropylsulfamoyl-benzamido () substituents introduce bulkier, more lipophilic moieties.
  • Position 3 Functionalization: The cyano group (-CN) in the target compound enhances electrophilicity, facilitating nucleophilic additions.
  • Position 6 Modifications: Ethyl ester (-COOEt) is a common feature, but substitution with benzyl () or butanoyl () groups alters steric and electronic properties.

Physicochemical and Analytical Data

  • Elemental Analysis : For related compounds (e.g., C36H31N7O5S2 in ), calculated vs. found values (C: 62.54% vs. 62.50%; N: 13.43% vs. 13.29%) demonstrate high purity, suggesting reliable synthetic protocols for the target compound .
  • Spectroscopic Features : Infrared (IR) spectra of analogs show characteristic peaks for -CN (~2220 cm⁻¹), amide C=O (~1640 cm⁻¹), and NH stretches (~3320–3480 cm⁻¹), which would align with the target compound’s functional groups .

Biological Activity

Ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by a thieno[2,3-c]pyridine core with a cyano group and a methoxybenzamido substituent. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. Understanding the structure is crucial for elucidating its biological activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives, including our compound of interest. A notable study evaluated various thieno[3,2-b]pyridine derivatives against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results indicated that several derivatives exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .

Case Study: MDA-MB-231 Cell Line

In a specific investigation involving the MDA-MB-231 cell line, it was observed that the compound 2e , a derivative closely related to this compound, demonstrated a GI50 concentration of 13 μM. This concentration was associated with reduced cell viability and proliferation. Flow cytometry analysis revealed an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase, indicating that the compound may induce cell cycle arrest .

The proposed mechanisms through which thieno[2,3-c]pyridine derivatives exert their anticancer effects include:

  • Inhibition of Tyrosine Kinases : Compounds in this class have been shown to inhibit non-receptor tyrosine kinases such as Src and receptor tyrosine kinases like VEGFR-2. These kinases are crucial for cancer cell proliferation and angiogenesis .
  • Induction of Apoptosis : Some studies suggest that these compounds may promote apoptosis in cancer cells through various signaling pathways .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-c]pyridine derivatives appears to correlate strongly with their structural features:

Substituent Effect on Activity
Cyano GroupEnhances potency against tumor cells
Methoxy GroupInfluences solubility and bioavailability
Aromatic SubstituentsModulate interactions with biological targets

In particular, electron-withdrawing groups tend to increase cytotoxicity against cancer cells .

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